![molecular formula C4H8O4 B584011 D-[4-13C]Threose CAS No. 90913-09-0](/img/structure/B584011.png)

D-[4-13C]Threose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

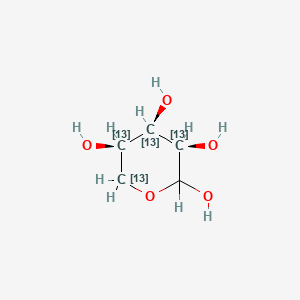

D-[4-13C]Threose: is a labeled compound of D-threose, a four-carbon monosaccharide with the molecular formula C4H8O4. It is an isotopically labeled compound where the carbon-13 isotope is incorporated at the fourth carbon position. This compound is used extensively in scientific research, particularly in studies involving metabolic pathways and structural analysis.

Wirkmechanismus

Target of Action

D-[4-13C]Threose is a naturally occurring carbohydrate

Mode of Action

It is known that D-threose is a diastereomer of both D-erythrose and L-erythrose

Biochemical Pathways

D-threose is involved in various biochemical pathways . More research is needed to fully understand the biochemical pathways influenced by this compound.

Result of Action

It is known that D-threose can rotate a beam of plane-polarized light

Biochemische Analyse

Biochemical Properties

D-[4-13C]Threose plays a role in biochemical reactions, particularly in the stability and mechanism of threose nucleic acid toward acid-mediated degradation . It interacts with enzymes and other biomolecules, such as the phosphodiester group, which is implicated in destabilizing the formation of the oxocarbenium intermediate responsible for depurination and strand cleavage of threose nucleic acid .

Cellular Effects

The effects of this compound on cells and cellular processes are significant. It influences cell function by affecting the stability of natural DNA and RNA oligonucleotides . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it slows the rate of depurination caused by induction of the 2’-phosphodiester linkage .

Temporal Effects in Laboratory Settings

Over time, this compound shows changes in its effects in laboratory settings. It is significantly more resistant to acid-mediated degradation than DNA and RNA . Information on the product’s stability, degradation, and long-term effects on cellular function has been observed in in vitro studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of D-[4-13C]Threose typically involves the incorporation of carbon-13 into the threose molecule. One common method is the chemical synthesis starting from labeled precursors. For instance, D-threose can be synthesized from D-erythrose through a series of chemical reactions, including oxidation and reduction steps, where the carbon-13 isotope is introduced at the desired position.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled starting materials. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification. The production is carried out under controlled conditions to ensure the isotopic labeling is precise and consistent.

Analyse Chemischer Reaktionen

Types of Reactions: D-[4-13C]Threose undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form threonic acid.

Reduction: It can be reduced to form threitol.

Isomerization: It can undergo isomerization to form erythrose.

Epimerization: It can be epimerized to form erythrose under certain conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Sodium borohydride is often used as a reducing agent.

Isomerization and Epimerization: These reactions can be catalyzed by enzymes or under acidic or basic conditions.

Major Products:

Threonic acid: from oxidation.

Threitol: from reduction.

Erythrose: from isomerization and epimerization.

Wissenschaftliche Forschungsanwendungen

D-[4-13C]Threose is widely used in various scientific research fields:

Chemistry: It is used in studies involving carbohydrate metabolism and structural analysis.

Biology: It is used in metabolic pathway studies to trace the incorporation and transformation of carbon atoms.

Medicine: It is used in research related to metabolic disorders and the development of diagnostic tools.

Industry: It is used in the synthesis of labeled compounds for research and development purposes

Vergleich Mit ähnlichen Verbindungen

D-threose: The unlabeled form of the compound.

L-threose: The enantiomer of D-threose.

Erythrose: A diastereomer of threose.

Threitol: The reduced form of threose.

Uniqueness: D-[4-13C]Threose is unique due to its isotopic labeling, which allows for detailed tracking and analysis in scientific studies. This makes it particularly valuable in research applications where understanding the specific pathways and transformations of carbon atoms is crucial .

Eigenschaften

IUPAC Name |

(3S,4R)-(513C)oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4?/m1/s1/i1+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAORJIQYMIRHF-FKHXTLJASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[C@H]([C@@H](C(O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![D-[3-13C]Ribose](/img/structure/B583934.png)

![D-[1,3-13C2]Ribose](/img/structure/B583941.png)